Anti-HBV Potency: Helioxanthin vs. Optimized Synthetic Analogue
In a direct head-to-head comparison within the same study, the optimized helioxanthin analogue, compound 15, demonstrated an EC₅₀ of 0.06 μM against HBV surface antigen (HBsAg) production in HepA2 cells [1]. The parent compound, helioxanthin, under identical assay conditions, exhibited an EC₅₀ of 1 μM for HBV [1]. This represents a 16.7-fold increase in potency for the analogue. This comparison serves to validate the helioxanthin scaffold as a modifiable core and provides a quantitative benchmark for assessing novel derivative activity relative to the established parent compound.
| Evidence Dimension | HBV HBsAg suppression (EC₅₀) |
|---|---|
| Target Compound Data | 1 μM |
| Comparator Or Baseline | Helioxanthin analogue 15: 0.06 μM |
| Quantified Difference | Analogue 15 is 16.7-fold more potent |
| Conditions | HepA2 cell line (HBV-expressing hepatoma cells) |
Why This Matters
This quantifies the SAR sensitivity of the helioxanthin scaffold, demonstrating that the parent compound is a viable starting point for potency optimization and that its activity level must be explicitly defined in procurement for comparative studies.
- [1] Janmanchi D, Lin CH, Hsieh JY, Tseng YP, Chen TA, Jhuang HJ, Yeh SF. Synthesis and biological evaluation of helioxanthin analogues. Bioorg Med Chem. 2013;21(7):2163-2176. doi:10.1016/j.bmc.2012.11.037. View Source
